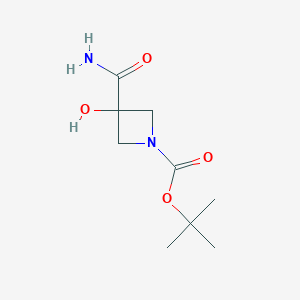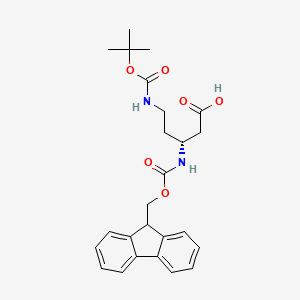
(R)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps. The starting material is usually 3,5-diaminopentanoic acid. The first step involves the protection of the delta-amino group with the Boc group. This is achieved by reacting 3,5-diaminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
The next step involves the protection of the beta-amino group with the Fmoc group. This is done by reacting the Boc-protected intermediate with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under specific conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine in DMF. The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Coupling: Peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains.
Wissenschaftliche Forschungsanwendungen
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
Wirkmechanismus
The mechanism of action of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid primarily involves its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) allow for selective reactions at specific amino groups, facilitating the formation of peptide bonds. The compound does not have a direct biological target but is used to create peptides that can interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-Beta-Fmoc-N-delta-Boc-lysine
- ®-N-Beta-Fmoc-N-delta-Boc-ornithine
- ®-N-Beta-Fmoc-N-delta-Boc-arginine
Uniqueness
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is unique due to its specific structure, which includes two amino groups protected by different protective groups. This allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis. Its structure also provides flexibility in designing peptides with specific properties and functions.
Eigenschaften
Molekularformel |
C25H30N2O6 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m1/s1 |
InChI-Schlüssel |
QBKSRKYSUKNAMY-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


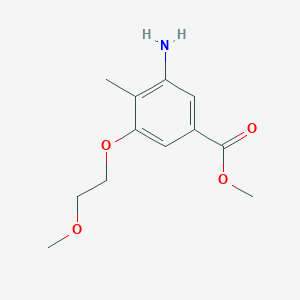
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
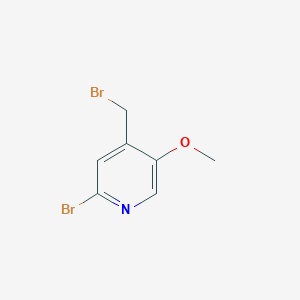
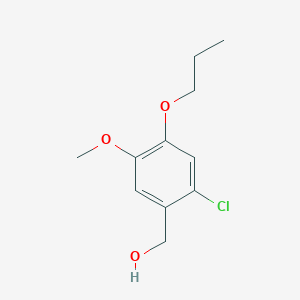
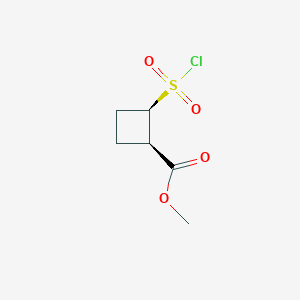
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
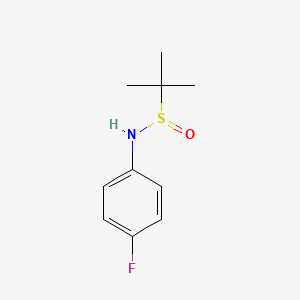

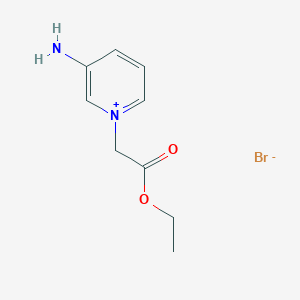
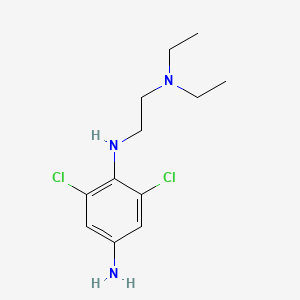
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
